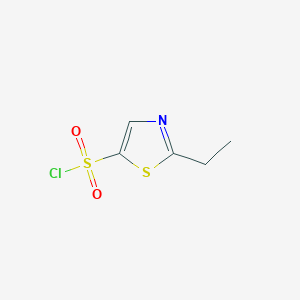

2-Ethyl-1,3-thiazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2-ethyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJJLEKBSKRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314915-12-2 | |

| Record name | 2-ethyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyl-1,3-thiazole-5-sulfonyl chloride (CAS 1314915-12-2): A Technical Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides an in-depth analysis of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride, a heterocyclic building block of increasing importance in drug discovery and organic synthesis. The document consolidates available physicochemical data, provides expert insights into its reactivity based on established chemical principles, and outlines detailed protocols for its application in synthesis. By integrating structural analysis, predictable spectral characteristics, and practical methodologies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique properties of this compound.

Introduction and Strategic Importance

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] The title compound, 2-Ethyl-1,3-thiazole-5-sulfonyl chloride, combines this valuable heterocyclic core with a highly reactive sulfonyl chloride functional group. This strategic combination makes it a potent intermediate for constructing complex molecular architectures, particularly for synthesizing sulfonamide libraries, which are a cornerstone of modern drug development.[5][6]

The sulfonyl chloride moiety is a powerful electrophile, designed for efficient reaction with nucleophiles like primary and secondary amines to form stable sulfonamide linkages.[7] The ethyl group at the 2-position of the thiazole ring provides a specific lipophilic character that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide will deconstruct the compound's properties and reactivity to enable its effective use in research and development.

Physicochemical and Structural Properties

While extensive peer-reviewed data on this specific molecule is limited, its core properties can be reliably compiled from supplier information and predictive models. These data are essential for reaction planning, purification, and analytical characterization.

2.1. Data Summary

The fundamental properties of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1314915-12-2 | [8] |

| Molecular Formula | C₅H₆ClNO₂S₂ | [9] |

| Molecular Weight | 211.69 g/mol | [9] |

| Canonical SMILES | CCC1=NC=C(S1)S(=O)(=O)Cl | [9] |

| InChI Key | YGJJLEKBSKRZRI-UHFFFAOYSA-N | [9] |

| Physical Form | Typically a solid at room temperature (inferred) | [5][10] |

| Moisture Sensitivity | High; reacts with water | [11][12] |

2.2. Structural Analysis

The molecule's structure is key to its function. The thiazole ring is an aromatic heterocycle, and the C5 position is susceptible to electrophilic substitution, which is relevant to its synthesis.[1] The sulfonyl chloride group at this position dictates its primary reactivity profile.

Caption: Chemical structure of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride.

Anticipated Spectral Characteristics

For a researcher working with this compound, confirming its identity via spectroscopy is critical. While specific spectra are not publicly available, the expected signals can be predicted based on the structure.

-

¹H NMR (in CDCl₃, estimated):

-

Ethyl Group (CH₂): A quartet around δ 2.9-3.1 ppm.

-

Ethyl Group (CH₃): A triplet around δ 1.3-1.5 ppm.

-

Thiazole Proton (H4): A singlet in the aromatic region, likely δ 8.0-8.5 ppm. The electron-withdrawing sulfonyl chloride group will shift this proton downfield.

-

-

¹³C NMR (in CDCl₃, estimated):

-

Thiazole Carbons: Expect signals in the aromatic region (δ 120-170 ppm). The C2 carbon attached to the ethyl group and nitrogen will be distinct from the C4 and C5 carbons.

-

Ethyl Group Carbons: Aliphatic signals below δ 30 ppm.

-

-

IR Spectroscopy (ATR):

-

S=O Stretch (asymmetric): Strong band around 1370-1390 cm⁻¹.

-

S=O Stretch (symmetric): Strong band around 1170-1190 cm⁻¹.

-

C=N Stretch (thiazole): Medium band around 1500-1600 cm⁻¹.

-

Reactivity, Synthesis, and Core Applications

The synthetic utility of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride is centered on the reactivity of the sulfonyl chloride group.

4.1. Core Reactivity: Sulfonamide Formation

The primary and most valuable reaction of this compound is its nucleophilic substitution with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and fundamental to many drug discovery campaigns.[6][7]

The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. An amine nucleophile attacks this sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct that is formed.[7]

Caption: Workflow for a typical sulfonamide synthesis reaction.

4.2. Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a validated, step-by-step methodology for reacting 2-Ethyl-1,3-thiazole-5-sulfonyl chloride with a generic primary amine.

Materials:

-

2-Ethyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.

-

Rationale: An inert atmosphere and anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, reducing yield.[11]

-

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 2-Ethyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 10-15 minutes.

-

Rationale: Slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Rationale: The acid wash removes excess amine and the basic catalyst. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography (using a solvent system like ethyl acetate/hexanes) or recrystallization to yield the pure sulfonamide.

4.3. Plausible Synthesis Route

-

Electrophilic Sulfonation: 2-ethylthiazole can be sulfonated at the C5 position using a strong sulfonating agent like chlorosulfonic acid or oleum. The C5 position is the most favorable site for electrophilic substitution in the thiazole ring.[1]

-

Chlorination: The resulting 2-ethylthiazole-5-sulfonic acid is then converted to the target sulfonyl chloride. A standard method for this transformation is treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[14]

This two-step process represents a standard and efficient method for preparing aryl and heteroaryl sulfonyl chlorides.

Safety and Handling

As a reactive sulfonyl chloride, this compound requires careful handling.

-

Hazards: Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[12][15] They are lachrymators and harmful if inhaled.

-

Moisture Sensitivity: The compound reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride gas.[11][12] All handling should be done under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases and alcohols.[12][15]

Conclusion

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is a valuable and highly reactive building block for chemical synthesis. Its strategic importance lies in its ability to readily form sulfonamides, a critical functional group in a multitude of approved drugs and clinical candidates. While detailed public data is sparse, its behavior and utility can be confidently predicted from the fundamental principles of its constituent functional groups. By understanding its structure, reactivity, and handling requirements as detailed in this guide, researchers can effectively incorporate this potent intermediate into their synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

-

Giam, C. S., & Giam, C. S. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1-43. [Link]

-

Doddi, G., Illuminati, G., & Stegel, F. (1971). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. The Journal of Organic Chemistry, 36(14), 1918-1922. [Link]

-

PubChemLite. (n.d.). 2-ethyl-1,3-thiazole-5-sulfonyl chloride (C5H6ClNO2S2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. Retrieved from [Link]

-

Anonymous. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylthiazole. PubChem Compound Database. Retrieved from [Link]

-

Yaseen, G., et al. (2022). Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. Chemistry of Heterocyclic Compounds, 58(10), 1-4. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. Retrieved from [Link]

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

-

Ayati, A., et al. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ChemInform, 46(36). [Link]

-

Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 5. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

- 6. 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1314915-12-2|2-Ethyl-1,3-thiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 2-ethyl-1,3-thiazole-5-sulfonyl chloride (C5H6ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 10. CAS 69812-29-9: 2-Acetamido-4-methyl-5-thiazolesulfonyl ch… [cymitquimica.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.se [fishersci.se]

- 13. 2-Ethylthiazole | C5H7NS | CID 85053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. staging.keyorganics.net [staging.keyorganics.net]

2-ethyl-5-thiazolesulfonyl chloride chemical structure and molecular weight

An In-depth Technical Guide to 2-Ethyl-5-Thiazolesulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. Among these, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure. Thiazole derivatives are integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a powerful synthetic intermediate, primarily for the preparation of sulfonamides. The sulfonamide functional group is itself a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, and anticonvulsants.[2]

This guide provides a comprehensive technical overview of 2-ethyl-5-thiazolesulfonyl chloride, a key building block that combines the desirable thiazole core with the reactive sulfonyl chloride handle. We will delve into its chemical properties, structure, reactivity, and its strategic application in the synthesis of potential therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to effectively utilize this versatile reagent.

Core Physicochemical Properties and Structure

2-Ethyl-5-thiazolesulfonyl chloride is a substituted heterocyclic compound. The structure features a thiazole ring substituted at the 2-position with an ethyl group and at the 5-position with a sulfonyl chloride functional group. The ethyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters in drug design, while the sulfonyl chloride group serves as the primary reactive site for synthetic elaboration.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₆ClNO₂S₂ | [3] |

| Molecular Weight | 211.69 g/mol | |

| Monoisotopic Mass | 210.95285 Da | [3] |

| CAS Number | 1314915-12-2 | [4][5] |

| Canonical SMILES | CCC1=NC=C(S1)S(=O)(=O)Cl | [3] |

| InChI | InChI=1S/C5H6ClNO2S2/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | [3] |

| InChIKey | YGJJLEKBSKRZRI-UHFFFAOYSA-N | [3] |

Synthesis and Core Reactivity

Synthesis

-

Formation of the 2-Ethylthiazole Core: The Hantzsch thiazole synthesis is a classic and versatile method for creating the thiazole ring.[1] This typically involves the condensation of a thioamide (in this case, thiopropionamide) with an α-haloketone or α-haloaldehyde containing the requisite functionality for subsequent elaboration at the 5-position. An alternative route involves the reaction of thiopropionamide with ethyl 2-chloro-3-oxopropionate to form an ester intermediate, which can then be further modified.[6]

-

Chlorosulfonation: Once the 2-ethylthiazole ring is formed, the sulfonyl chloride group is typically introduced at the C5 position via an electrophilic aromatic substitution reaction. Direct chlorosulfonation using chlorosulfonic acid is a common method for installing this functional group onto activated aromatic and heterocyclic rings.

Core Reactivity: Sulfonamide Formation

The synthetic utility of 2-ethyl-5-thiazolesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride group. This group is a potent electrophile, making the sulfur atom highly susceptible to nucleophilic attack. The most common and synthetically valuable reaction is its coupling with primary or secondary amines to form stable sulfonamides.[2][7]

This reaction is fundamental to medicinal chemistry for several reasons:

-

Robust Bond Formation: The S-N bond formed is exceptionally stable to metabolic and chemical degradation.

-

Modulation of Physicochemical Properties: The introduction of a sulfonamide group can significantly alter a molecule's polarity, solubility, and hydrogen bonding capacity.

-

Bioisosteric Replacement: The sulfonamide group is often used as a bioisostere for amides or carboxylic acids, allowing chemists to fine-tune biological activity and pharmacokinetic profiles.[2]

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base, such as triethylamine or pyridine, is typically added to the reaction to neutralize the HCl byproduct, driving the reaction to completion.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 2-ethyl-1,3-thiazole-5-sulfonyl chloride (C5H6ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 4. 1314915-12-2|2-Ethyl-1,3-thiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. 2-Ethyl-1,3-thiazole-5-sulfonyl chloride - CAS:1314915-12-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. prepchem.com [prepchem.com]

- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

A Technical Guide to 2-Ethyl-1,3-thiazole-5-sulfonyl chloride: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is a key building block in medicinal chemistry, prized for its reactive sulfonyl chloride group attached to a biologically significant thiazole scaffold. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its application in the development of novel therapeutics, particularly as a precursor to a diverse range of sulfonamides. We will explore the rationale behind its use in drug design, supported by established experimental procedures and insights into the structure-activity relationships of its derivatives.

Commercial Availability and Procurement

2-Ethyl-1,3-thiazole-5-sulfonyl chloride (CAS No. 1314915-12-2) is available from several commercial suppliers.[1] Pricing and availability are subject to change and often depend on the quantity required and the purity grade. Researchers are advised to request quotes from multiple vendors to ensure competitive pricing.

| Supplier | Product Number | Purity | Available Quantities | Notes |

| BLDpharm | BD119896 | 95%+ | 1g, 5g, 10g, 25g | Online ordering available.[1] |

| Thermo Scientific | ENA408616011 | 97% | 250mg, 1g | Available through various distributors. |

| CymitQuimica | Custom | Custom | Inquire | Offers custom synthesis. |

| Oakwood Chemical | 043718 | 97% | 250mg, 1g, 5g, 25g | Pricing available online.[2] |

Note: The pricing for these compounds can vary significantly. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride

The synthesis of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride is typically achieved through a two-step process, starting with the synthesis of its carboxylic acid precursor, followed by chlorosulfonation.

Synthesis of 2-Ethyl-5-thiazolecarboxylic acid

A common route to this precursor is the Hantzsch thiazole synthesis.[3]

Reaction Scheme:

Figure 1: Synthesis of 2-Ethyl-5-thiazolecarboxylic acid.

Experimental Protocol:

-

Step 1: Cyclization. In a round-bottom flask, dissolve thiopropionamide (26 g) in 100 mL of ethanol. To this, add a solution of ethyl 2-chloro-3-oxopropionate (36.5 g) in 50 mL of ethanol.[4]

-

Step 2: Reaction. Allow the mixture to stand at room temperature overnight.

-

Step 3: Work-up. Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with a 20% aqueous sodium carbonate solution and water.

-

Step 4: Purification. Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate. The resulting oil (ethyl 2-ethyl-5-thiazolecarboxylate) is purified by vacuum distillation, collecting the fraction at 80-90 °C under 0.5 mm Hg pressure.[4]

-

Step 5: Saponification. The purified ester is then saponified by refluxing with an alcoholic solution of potassium hydroxide.

-

Step 6: Acidification and Isolation. After saponification, the reaction mixture is cooled and acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and recrystallized from toluene to yield 2-Ethyl-5-thiazolecarboxylic acid as colorless crystals.[4]

Chlorosulfonation of 2-Ethyl-5-thiazolecarboxylic acid

Reaction Scheme:

Figure 2: Conversion to the sulfonyl chloride.

Experimental Protocol (General Procedure):

-

Step 1: Reaction Setup. In a fume hood, carefully add 2-Ethyl-5-thiazolecarboxylic acid portion-wise to an excess of chlorosulfonic acid (typically 3-5 equivalents) at 0 °C in a flask equipped with a stirrer and a gas outlet to vent HCl.

-

Step 2: Heating. After the initial exothermic reaction subsides, the mixture is gently heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Step 3: Quenching. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

-

Step 4: Extraction. The precipitated product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Step 5: Work-up. The organic layer is washed with cold water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Step 6: Purification. The solvent is removed under reduced pressure to yield the crude 2-Ethyl-1,3-thiazole-5-sulfonyl chloride, which can be used directly or further purified by crystallization or column chromatography.

Application in the Synthesis of Bioactive Sulfonamides

The primary utility of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride in drug discovery lies in its facile reaction with a wide range of primary and secondary amines to form the corresponding sulfonamides. The thiazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]

General Protocol for Sulfonamide Synthesis

The reaction of a sulfonyl chloride with an amine is a classic and reliable method for sulfonamide formation.

Reaction Scheme:

Figure 3: General synthesis of thiazole sulfonamides.

Experimental Protocol:

-

Step 1: Reaction Setup. To a solution of the desired amine (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride (1.1 eq) in the same solvent dropwise.

-

Step 2: Reaction. Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

-

Step 3: Work-up. Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Rationale in Drug Design: A Privileged Scaffold

The 1,3-thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The incorporation of the 2-ethyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. The sulfonamide group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and it is a known zinc-binding group, making it a key feature in many enzyme inhibitors.

Thiazole-containing compounds have been successfully developed as inhibitors of various protein kinases, which are crucial targets in oncology. For instance, Dasatinib, a potent anti-cancer drug, features a 2-aminothiazole-5-carboxamide core.[8] The sulfonamide moiety derived from 2-Ethyl-1,3-thiazole-5-sulfonyl chloride can be designed to interact with key residues in the ATP-binding pocket of kinases. For example, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.[9]

Thiazole derivatives have also shown significant promise as antimicrobial agents.[6] The sulfonamide group is a classic antibacterial pharmacophore, and its combination with the thiazole ring can lead to compounds with potent activity against various bacterial and fungal strains. For example, certain 2-(3-pyridyl)-4,5-disubstituted thiazoles have exhibited strong antimicrobial activity.[6]

Conclusion

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its commercial availability and the straightforward, well-established protocols for its synthesis and subsequent conversion to sulfonamides make it an attractive starting material for drug discovery programs targeting a range of therapeutic areas. The inherent biological significance of the thiazole scaffold, combined with the diverse chemical space that can be explored through the derivatization of the sulfonamide group, ensures that this compound will continue to be of great interest to medicinal chemists.

References

-

PrepChem. Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. [Link]

-

ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

MySkinRecipes. 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. [Link]

- Ashutosh Prakash Shukla, Vikrant Verma. A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647.

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]

-

PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ACS Publications. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. [Link]

-

Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Journal of Infection and Public Health. Synthesis of novel trisubstituted thiazole derivatives as potent anti-inflammatory and antibacterial agents. [Link]

-

Oakwood Chemical. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride. [Link]

-

PubChem. 2-ethyl-1,3-thiazole-5-sulfonyl chloride. [Link]

- European Patent Office. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

PubMed. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents. [Link]

-

ResearchGate. Synthesis of some new 2, 3-diaryl-1, 3-thiazolidin-4-ones as antibacterial agents. [Link]

-

MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]

- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

-

MDPI. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

- Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

-

PubChem. 2-Ethylthiazole. [Link]

-

Chemsrc. Ethyl 2-chloro-1,3-thiazole-4-carboxylate. [Link]

Sources

- 1. 1314915-12-2|2-Ethyl-1,3-thiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride [oakwoodchemical.com]

- 3. kuey.net [kuey.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride [myskinrecipes.com]

- 6. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

2-ethylthiazole-5-sulfonyl chloride synonyms and IUPAC name

Abstract

2-Ethylthiazole-5-sulfonyl chloride (CAS 1314915-12-2) represents a specialized heterocyclic building block in medicinal chemistry. Unlike its more common 2-methyl or 2-chloro analogs, the 2-ethyl variant offers a unique lipophilic profile while maintaining the electronic distinctiveness of the 1,3-thiazole core. This guide provides a comprehensive technical analysis of this compound, detailing its nomenclature, physicochemical properties, synthetic pathways, and utility in the generation of sulfonamide-based pharmacophores.

Part 1: Chemical Identity & Nomenclature[1]

Accurate identification is the prerequisite for reproducible science. 2-Ethylthiazole-5-sulfonyl chloride is often ambiguous in database searches due to variable naming conventions for the thiazole ring system.

Core Identifiers

| Parameter | Technical Specification |

| IUPAC Name | 2-Ethyl-1,3-thiazole-5-sulfonyl chloride |

| Common Name | 2-Ethylthiazole-5-sulfonyl chloride |

| CAS Registry Number | 1314915-12-2 |

| Molecular Formula | C₅H₆ClNO₂S₂ |

| Molecular Weight | 211.69 g/mol |

| SMILES | CCC1=NC=C(S1)S(=O)(=O)Cl |

| InChIKey | YGJJLEKBSKRZRI-UHFFFAOYSA-N |

Synonym Ontology

In literature and procurement, this compound may appear under several synonymous permutations. Researchers should validate identity using the CAS number to avoid confusion with isomeric forms (e.g., 4-sulfonyl derivatives).

-

5-Chlorosulfonyl-2-ethylthiazole[1]

Part 2: Structural Analysis & Physicochemical Profile

Electronic Architecture

The thiazole ring is electron-deficient compared to thiophene but more electron-rich than pyridine. The placement of the sulfonyl chloride group at the C5 position is synthetically strategic.

-

C5 Position: This is the most nucleophilic position on the thiazole ring, making it the preferred site for electrophilic aromatic substitution (such as chlorosulfonation) during synthesis.

-

2-Ethyl Substituent: Provides a slight increase in steric bulk and lipophilicity (ClogP) compared to the methyl analog. This modulation is critical in Lead Optimization phases of drug discovery to fine-tune metabolic stability and membrane permeability.

Physical Properties (Predicted & Observed)

-

Appearance: Typically a yellow to orange oil or low-melting solid.

-

Solubility: Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Reacts violently with protic solvents (Water, Alcohols).

-

Stability: Highly moisture-sensitive. Hydrolyzes rapidly to the corresponding sulfonic acid (2-ethylthiazole-5-sulfonic acid) upon exposure to atmospheric moisture.

Part 3: Synthetic Methodologies

The synthesis of 2-ethylthiazole-5-sulfonyl chloride generally follows the electrophilic substitution logic common to heteroaromatic systems.

Primary Route: Direct Chlorosulfonation

The most scalable industrial route involves the direct reaction of 2-ethylthiazole with chlorosulfonic acid. This method capitalizes on the C5 position's susceptibility to electrophilic attack.[3]

Protocol Overview:

-

Reagent: Chlorosulfonic acid (

) serves as both the solvent and the electrophile. -

Temperature Control: The reaction is typically exothermic. Addition is performed at 0°C, followed by heating (60–100°C) to drive the elimination of HCl.

-

Quenching: The reaction mixture is poured onto crushed ice/water to precipitate the sulfonyl chloride. Critical Note: This step must be rapid to minimize hydrolysis.

Alternative Route: Oxidative Chlorination

For higher purity requirements, the oxidative chlorination of the corresponding thiol or disulfide is utilized.

Protocol Overview:

-

Precursor: 2-Ethylthiazole-5-thiol.

-

Oxidant: Chlorine gas (

) or Sulfuryl chloride ( -

Conditions: Aqueous acetic acid or conc. HCl at low temperatures (-5°C to 0°C).

Visualization of Synthetic Logic

Figure 1: Synthetic pathways for 2-ethylthiazole-5-sulfonyl chloride showing direct chlorosulfonation (blue/red) and oxidative chlorination (yellow).

Part 4: Reactivity & Applications in Medicinal Chemistry

The sulfonyl chloride moiety is a "warhead" for creating sulfonamides—a privileged scaffold in pharmacology (e.g., antibiotics, diuretics, carbonic anhydrase inhibitors).

Sulfonamide Synthesis (Schotten-Baumann Conditions)

The primary application is the nucleophilic substitution with primary or secondary amines.

Standard Operating Procedure (SOP):

-

Solvent: Anhydrous DCM or THF.

-

Base: Pyridine or Triethylamine (TEA) (1.2 - 2.0 equivalents) to scavenge HCl.

-

Temperature: 0°C to Room Temperature.

-

Workup: Acidic wash (1N HCl) to remove excess base/amine, followed by drying over

.

Why this matters: The 2-ethyl group provides a specific steric environment that can block metabolic deactivation at the 2-position, a common liability in thiazole drugs.

Degradation & Side Reactions

Understanding failure modes is crucial for process reliability.

-

Hydrolysis: Yields sulfonic acid (water soluble, often lost in aqueous workup).

-

Desulfonylation: Under high thermal stress (

),

Reactivity Flowchart

Figure 2: Reactivity profile highlighting the competition between productive sulfonamide formation and hydrolytic degradation.

Part 5: Handling, Stability & Analytics

Safety & Handling

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[5][6] Lachrymator.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Do not store in standard glass vials without parafilm/tape seal due to HCl off-gassing.

Analytical Verification

-

1H NMR (CDCl3): Look for the ethyl group signals (triplet ~1.4 ppm, quartet ~3.1 ppm) and the deshielded thiazole proton at C4 (~8.0–8.5 ppm).

-

LCMS: Sulfonyl chlorides often hydrolyze on the column. Analyze as the methyl ester (quench with MeOH) or the pyrrolidine derivative (quench with pyrrolidine) for accurate mass confirmation.

References

-

PubChem. (n.d.). 2-Ethyl-1,3-thiazole-5-sulfonyl chloride (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

- Metzger, J. V. (1979). Thiazole and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

Sources

- 1. PubChemLite - 2-ethyl-1,3-thiazole-5-sulfonyl chloride (C5H6ClNO2S2) [pubchemlite.lcsb.uni.lu]

- 2. 1314915-12-2|2-Ethyl-1,3-thiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. kuey.net [kuey.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | C6H7ClN2O3S2 | CID 96951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Coupling of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Linkage in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] Its unique chemical properties, such as the ability to act as a hydrogen bond donor and acceptor, contribute to its efficacy in binding to biological targets. The synthesis of novel sulfonamides is a critical activity in the pursuit of new and improved pharmaceuticals.[2] This application note provides a comprehensive guide to the coupling of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride, a heterocyclic building block of significant interest, with primary and secondary amines to form N-substituted 2-Ethyl-1,3-thiazole-5-sulfonamides. The thiazole moiety itself is a versatile scaffold known to impart a range of biological activities.[3][4]

Mechanistic Overview: The Nucleophilic Acyl Substitution Pathway

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack is facilitated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. The reaction proceeds through a transient intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[5]

Core Reagents and Their Properties

| Reagent | Structure | CAS Number | Key Properties |

| 2-Ethyl-1,3-thiazole-5-sulfonyl chloride | CC1=NC=C(S1)S(=O)(=O)Cl | 1314915-12-2 | A heterocyclic sulfonyl chloride, typically a solid at room temperature.[6] It is reactive and should be handled with care, as it is sensitive to moisture.[7] |

| Amine (Primary or Secondary) | R-NH₂ or R₂-NH | Varies | The nucleophile in the reaction. The reactivity can vary based on the steric and electronic properties of the R group(s). |

| Base (e.g., Triethylamine, Pyridine, DIPEA) | Varies | Varies | Acts as an acid scavenger to neutralize the HCl byproduct. The choice of base can influence reaction rate and side product formation. |

| Solvent (e.g., Dichloromethane, THF, Acetonitrile) | Varies | Varies | Should be anhydrous and inert to the reactants. The choice of solvent can affect solubility and reaction kinetics. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride with a representative primary amine. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials:

-

2-Ethyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous base (e.g., triethylamine, 1.5-2.0 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent (e.g., DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add the anhydrous base (1.5-2.0 equivalents).

-

Sulfonyl Chloride Addition: In a separate flask, dissolve 2-Ethyl-1,3-thiazole-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) two to three times.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair (e.g., ethanol/water) to yield the pure sulfonamide.

Visual Workflow of the Experimental Protocol:

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine.- Insufficient base. | - Use fresh or properly stored sulfonyl chloride.- Increase reaction temperature or use a more forcing solvent.- Ensure at least 1.5 equivalents of base are used. |

| Formation of Side Products | - Reaction of the sulfonyl chloride with the base.- Dimerization of the sulfonyl chloride.- Over-sulfonylation of the amine. | - Use a non-nucleophilic base like diisopropylethylamine (DIPEA).- Add the sulfonyl chloride slowly at a low temperature.- Use a slight excess of the amine (1.1-1.2 eq). |

| Difficult Purification | - Co-elution of product with starting materials or byproducts.- Product is highly polar or insoluble. | - Optimize the mobile phase for column chromatography.- Consider recrystallization from different solvent systems.- For highly polar products, reverse-phase chromatography may be necessary. |

Safety and Handling Considerations

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is a reactive chemical and should be handled with care.[7] As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place. When handling the solid, avoid inhalation of dust. During the reaction, the generation of HCl gas necessitates the use of a fume hood and an acid scavenger.

Conclusion

The coupling of 2-Ethyl-1,3-thiazole-5-sulfonyl chloride with amines is a robust and reliable method for the synthesis of a diverse range of sulfonamides. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds for further investigation in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this exciting area of chemistry.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PMC. Available from: [Link].

-

Synthesis of various thiazole sulfonamide derivatives. ResearchGate. Available from: [Link].

-

Synthesis and Antimicrobial Evaluation of Some Novel Sulfonamide Derivatives Containing Thiazole Moiety. JETIR. Available from: [Link].

-

2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride. MySkinRecipes. Available from: [Link].

-

2-Ethyl-1,3-thiazole-5-sulfonyl chloride. Ark Pharm. Available from: [Link].

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available from: [Link].

-

Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. PrepChem.com. Available from: [Link].

-

2-ethyl-1,3-thiazole-5-sulfonyl chloride (C5H6ClNO2S2). PubChem. Available from: [Link].

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link].

-

Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available from: [Link].

-

(PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. Available from: [Link].

-

Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. ResearchGate. Available from: [Link].

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link].

-

Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. PubMed. Available from: [Link].

-

2-Acetamido-1,3-thiazole-5-sulfonyl chloride. PubChem. Available from: [Link].

Sources

- 1. 2-(acetylamino)-1,3-thiazole-5-sulfonyl chloride [myskinrecipes.com]

- 2. jetir.org [jetir.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. 1314915-12-2|2-Ethyl-1,3-thiazole-5-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

Application Notes and Protocols for the Synthesis of N-Substituted Thiazole-5-Sulfonamides

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of N-substituted thiazole-5-sulfonamides, a class of compounds with significant interest in medicinal chemistry and drug development. The thiazole ring and the sulfonamide group are privileged pharmacophores, and their combination often leads to molecules with potent and diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This document outlines a robust two-stage synthetic strategy, beginning with the preparation of a key thiazole-5-sulfonyl chloride intermediate followed by its reaction with a diverse range of primary and secondary amines. We delve into the rationale behind experimental choices, provide step-by-step protocols, and offer insights into reaction monitoring, purification, and characterization, ensuring a reproducible and efficient workflow for researchers in the field.

Introduction: The Significance of the Thiazole-Sulfonamide Scaffold

The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen, a core structure found in numerous natural products, most notably Vitamin B1 (Thiamine).[4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[6] Similarly, the sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, famously introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterials.[7][8]

The strategic combination of these two pharmacophores into a single molecular entity, the N-substituted thiazole-5-sulfonamide, has emerged as a highly fruitful avenue in drug discovery. These hybrid molecules have demonstrated potential as potent inhibitors of enzymes like carbonic anhydrase, as antimicrobial agents against resistant strains, and as cytotoxic agents in various cancer cell lines.[4][9][10] This guide provides a foundational protocol for accessing this versatile chemical scaffold.

Overall Synthetic Strategy

The most direct and widely adopted method for preparing N-substituted thiazole-5-sulfonamides involves a two-part sequence. This approach offers modularity, allowing for the late-stage introduction of diverse amine substituents (R¹R²NH) to generate a library of analogues from a common intermediate.

-

Stage 1: Synthesis of the Thiazole-5-Sulfonyl Chloride Intermediate. This stage focuses on the preparation of a reactive thiazole core, functionalized with a sulfonyl chloride group at the C5 position. A common and versatile starting material is 2-acetamidothiazole.

-

Stage 2: Sulfonamide Bond Formation. The key thiazole-5-sulfonyl chloride intermediate is then coupled with a selected primary or secondary amine in the presence of a base to yield the final N-substituted thiazole-5-sulfonamide product.

The overall workflow is depicted below.

Figure 1: General two-stage workflow for the synthesis of N-substituted thiazole-5-sulfonamides.

Stage 1 Protocol: Synthesis of 2-Acetamido-1,3-thiazole-5-sulfonyl chloride

This protocol details the chlorosulfonation of 2-acetamidothiazole. The acetyl group serves as a protecting group for the C2-amino functionality, preventing unwanted side reactions during the aggressive chlorosulfonation step. The sulfonyl chloride functional group is highly reactive, making this intermediate a versatile precursor for various sulfonamide derivatives.[11]

Mechanistic Rationale

Chlorosulfonation is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, ⁺SO₂Cl or a related species. The thiazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack, with the C5 position being electronically favored for substitution.[12] The reaction is performed at low temperature to control the high reactivity of chlorosulfonic acid and to minimize degradation of the starting material.

Figure 2: Workflow for the synthesis of the sulfonyl chloride intermediate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (equiv) |

| 2-Acetamidothiazole | C₅H₆N₂OS | 142.18 | 10.0 g | 70.3 mmol (1.0) |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 30 mL | 518 mmol (~7.4) |

| Ice | H₂O | 18.02 | ~200 g | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Brine | Sat. NaCl(aq) | - | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the apparatus is completely dry. Place the flask in an ice/salt bath.

-

Reaction: Carefully charge the flask with chlorosulfonic acid (30 mL). Begin stirring and allow the acid to cool to 0-5 °C.

-

Addition of Substrate: Add the 2-acetamidothiazole (10.0 g) portion-wise to the cold, stirring chlorosulfonic acid over 30 minutes. Use a powder funnel for the addition.

-

Causality: This slow, portion-wise addition is critical to control the highly exothermic reaction and prevent a dangerous temperature surge. Maintaining a low temperature minimizes potential side reactions and substrate degradation.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The reaction can be monitored by taking a small aliquot, carefully quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

-

Work-up: Fill a 1 L beaker with crushed ice (~200 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate will form.

-

Expert Insight: This quenching step must be performed in a well-ventilated fume hood behind a blast shield. The reaction of excess chlorosulfonic acid with water is extremely violent and releases HCl gas.

-

-

Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper).

-

Drying: Dry the collected solid under vacuum to yield 2-acetamido-1,3-thiazole-5-sulfonyl chloride as a solid. The product can be used in the next step without further purification.

Stage 2 Protocol: N-Substituted Sulfonamide Synthesis

The classic and most reliable method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[7][13] The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[7]

General Reaction Scheme

Note: The above DOT script is a placeholder for a chemical reaction image. A visual representation is intended here.

Figure 3: General reaction for the formation of N-substituted thiazole-5-sulfonamides.

Materials and Reagents (General Procedure)

| Reagent | Moles (equiv) | Purpose |

| 2-Acetamido-thiazole-5-sulfonyl chloride | 1.0 | Electrophile |

| Amine (Primary or Secondary) | 1.1 - 1.2 | Nucleophile |

| Pyridine or Triethylamine | 1.5 - 2.0 | Base (HCl scavenger) |

| Dichloromethane (DCM) or Acetonitrile | - | Anhydrous Solvent |

Step-by-Step Procedure (Example with Aniline)

This procedure provides a representative example using aniline as the amine nucleophile. The conditions can be adapted for other primary or secondary amines.

-

Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add aniline (1.02 g, 11.0 mmol, 1.1 equiv) and anhydrous dichloromethane (DCM, 20 mL).

-

Addition of Base: Add pyridine (1.19 g, 1.2 mL, 15.0 mmol, 1.5 equiv) to the solution. Cool the flask to 0 °C in an ice bath.

-

Expert Insight: Pyridine is a common choice as it serves as both a base and a nucleophilic catalyst. Triethylamine is a non-nucleophilic alternative that can be used to avoid potential side reactions.

-

-

Addition of Sulfonyl Chloride: Dissolve 2-acetamido-thiazole-5-sulfonyl chloride (2.41 g, 10.0 mmol, 1.0 equiv) in anhydrous DCM (20 mL).[11] Add this solution dropwise to the cold amine solution over 15-20 minutes using a dropping funnel.

-

Causality: A slow, dropwise addition is crucial to maintain a low temperature, as the reaction is exothermic. This prevents the formation of undesired byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate). The disappearance of the sulfonyl chloride spot indicates completion.

-

Work-up: a. Transfer the reaction mixture to a separatory funnel and dilute with an additional 30 mL of DCM. b. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine and aniline. c. Wash with saturated sodium bicarbonate solution (1 x 30 mL) to remove any acidic impurities. d. Wash with brine (1 x 30 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][14]

Summary and Conclusion

This application note provides a reliable and detailed two-stage protocol for synthesizing N-substituted thiazole-5-sulfonamides. The methodology is robust and modular, allowing for the creation of diverse compound libraries for screening in drug discovery programs. By understanding the rationale behind key steps, such as temperature control during chlorosulfonation and the role of the base in the final coupling reaction, researchers can confidently and efficiently access this valuable class of bioactive molecules.

References

-

Wikipedia. Sulfonamide. Available at: [Link]

-

Taylor & Francis Online. A Facile Synthesis of 1,3-Thiazole-4-sulfonyl Chlorides. Available at: [Link]

-

SciELO. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. Available at: [Link]

-

EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

ResearchGate. Synthesis of Secondary and Tertiary Sulfonamides. Available at: [Link]

-

Arabian Journal of Chemistry. (2020, May 1). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Available at: [Link]

-

National Institutes of Health. Preparation of sulfonamides from N-silylamines. Available at: [Link]

-

ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. Available at: [Link]

-

Semantic Scholar. (2009, February 4). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. Available at: [Link]

-

MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

ResearchGate. (2011, October). Synthesis of Certain New Thiazole Derivatives Bearing a Sulfonamide Moiety with Expected Anticancer and Radiosensitizing Activities. Available at: [Link]

-

ResearchGate. (2006, December 1). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Available at: [Link]

-

National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

University of Medicine and Pharmacy “Iuliu Hatieganu”. SYNTHESIS OF NEW N-SUBSTITUTED HETEROCYCLIC SULFONAMIDES. Available at: [Link] Adriana_Hangan_1.pdf

-

EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

-

National Institutes of Health. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]

-

Egyptian Journal of Chemistry. (2020, August 9). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025, August 7). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

-

Educational Administration: Theory and Practice. Systematic Review On Thiazole And Its Applications. Available at: [Link]

Sources

- 1. 1,2-Thiazole-5-sulfonamide|Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. kuey.net [kuey.net]

- 4. Buy 2-Aminothiazole-5-sulfonamide | 63735-95-5 [smolecule.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide - Wikipedia [en.wikipedia.org]

- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. CAS 69812-30-2: 2-(acetylamino)-1,3-thiazole-5-sulfonyl ch… [cymitquimica.com]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. excli.de [excli.de]

Optimal Solvent Systems for Thiazole Sulfonyl Chloride Reactions: A Detailed Technical Guide

Introduction

Thiazole sulfonyl chlorides are a pivotal class of reagents in modern organic synthesis, serving as key building blocks for a diverse array of sulfonamide and sulfonate ester derivatives. These compounds are of paramount importance in the pharmaceutical and agrochemical industries, forming the backbone of numerous therapeutic agents and biologically active molecules.[1] The reactivity of the sulfonyl chloride group is profoundly influenced by the choice of solvent, which can dictate reaction rates, product yields, and the prevalence of side reactions. This technical guide provides an in-depth analysis of optimal solvent systems for reactions involving thiazole sulfonyl chlorides, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The core of a thiazole sulfonyl chloride's reactivity lies in the electrophilic nature of the sulfur atom within the sulfonyl chloride moiety. This electrophilicity makes it a prime target for nucleophilic attack by amines, alcohols, and other nucleophiles. However, this reactivity also renders the sulfonyl chloride susceptible to undesirable side reactions, most notably hydrolysis.[2][3] The selection of an appropriate solvent is therefore a critical parameter in steering the reaction towards the desired product while minimizing the formation of impurities.

The Dichotomy of Solvent Choice: Aprotic vs. Protic Systems

The fundamental consideration when selecting a solvent for thiazole sulfonyl chloride reactions is the distinction between aprotic and protic systems. This choice directly impacts the nucleophilicity of the reacting partner and the stability of the sulfonyl chloride itself.

Aprotic Solvents: The Preferred Medium

Aprotic solvents, which lack acidic protons, are generally the preferred choice for reactions of thiazole sulfonyl chlorides with nucleophiles. These solvents do not form strong hydrogen bonds with the nucleophile (e.g., an amine), thus preserving its reactivity.

-

Mechanism of Action: In an aprotic environment, the lone pair of electrons on the nucleophile is more available for attack on the electrophilic sulfur atom of the sulfonyl chloride. This facilitates the desired SN2-type reaction pathway for the formation of sulfonamides or sulfonate esters.

-

Commonly Used Aprotic Solvents:

-

Dichloromethane (DCM): A versatile and widely used solvent due to its ability to dissolve a broad range of organic compounds and its relatively low boiling point, which simplifies product isolation.[4]

-

Tetrahydrofuran (THF): Another popular choice, particularly for reactions requiring slightly higher temperatures or for its ability to solubilize certain reagents.[5][6]

-

Acetonitrile (ACN): A polar aprotic solvent that can be advantageous for its ability to dissolve both the sulfonyl chloride and polar nucleophiles.[7]

-

Pyridine: Often serves a dual role as both a solvent and a base to neutralize the HCl byproduct generated during the reaction. Its basicity can also catalyze the reaction.[8][9]

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can be employed for reactions with less reactive nucleophiles or when solubility is a challenge.[1]

-

Protic Solvents: A Cautious Approach

Protic solvents, which contain acidic protons (e.g., water, alcohols), are generally avoided in thiazole sulfonyl chloride reactions due to two primary drawbacks:

-

Nucleophile Deactivation: Protic solvents can form hydrogen bonds with the nucleophile, effectively "caging" it and reducing its nucleophilicity. This can significantly slow down or even inhibit the desired reaction.

-

Solvolysis: The solvent molecules themselves can act as nucleophiles, leading to the hydrolysis (with water) or alcoholysis (with alcohols) of the sulfonyl chloride to form the corresponding sulfonic acid or sulfonate ester, respectively. This is a significant competing side reaction that reduces the yield of the desired product.[10]

There are, however, specific instances where aqueous or biphasic systems are intentionally employed, often for practical reasons in large-scale synthesis or when the starting materials are highly water-soluble.[1]

Solvent Selection Guide for Key Reactions

The optimal solvent system is contingent on the specific nucleophile and the desired transformation.

Reaction with Primary and Secondary Amines (Sulfonamide Formation)

The synthesis of sulfonamides is the most common application of thiazole sulfonyl chlorides.

| Solvent System | Advantages | Disadvantages | Typical Nucleophiles |

| Dichloromethane (DCM) / Triethylamine (TEA) | Excellent solubility for many reactants, easy workup. | Can be sluggish with less reactive amines. | Primary and secondary aliphatic and aromatic amines. |

| Tetrahydrofuran (THF) / Pyridine | Good solvating power, pyridine acts as both base and catalyst.[5] | Pyridine can be difficult to remove during workup. | A wide range of primary and secondary amines. |

| Acetonitrile (ACN) / K₂CO₃ | Good for polar reactants, inorganic base is easily filtered off.[6] | May require higher temperatures for less reactive partners. | Heterocyclic amines, amino acids. |

| Pyridine (neat) | Acts as solvent and base, can accelerate reactions with hindered amines.[8] | High boiling point can complicate product isolation. | Sterically hindered or poorly reactive amines. |

| N,N-Dimethylformamide (DMF) / CaH₂ | High polarity for dissolving challenging substrates.[1] | High boiling point, potential for side reactions at elevated temperatures. | Complex amines, peptides. |

Reaction with Alcohols (Sulfonate Ester Formation)

The formation of sulfonate esters is another important transformation, often used to activate alcohols for subsequent reactions.

| Solvent System | Advantages | Disadvantages | Typical Nucleophiles |

| Dichloromethane (DCM) / Pyridine | Clean reactions, good solubility. | Pyridine can be difficult to remove. | Primary and secondary alcohols. |

| Tetrahydrofuran (THF) / Triethylamine (TEA) | Good general-purpose system. | May require longer reaction times. | Aliphatic alcohols. |

| Toluene / Phase-Transfer Catalyst | Useful for reactions with alcoholates. | Requires careful control of conditions. | Phenols and other acidic alcohols. |

Mitigating Side Reactions Through Solvent and Condition Optimization

A key aspect of successful thiazole sulfonyl chloride chemistry is the suppression of unwanted side reactions.

Hydrolysis

The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

-

Mitigation Strategy: The most effective way to prevent hydrolysis is to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Aprotic solvents are inherently less prone to causing hydrolysis than protic solvents.

Di-sulfonylation of Primary Amines

Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product.

-

Mitigation Strategy:

-

Slow Addition: Adding the thiazole sulfonyl chloride slowly to the reaction mixture containing the primary amine helps to maintain a low concentration of the electrophile, favoring mono-sulfonylation.

-

Low Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can also help to control the rate of the second sulfonylation.

-

Solvent Choice: Less polar aprotic solvents like DCM can sometimes reduce the rate of the second sulfonylation compared to more polar solvents.

-

Experimental Protocols

The following protocols are provided as general guidelines and should be adapted to the specific substrates and laboratory conditions.

Protocol 1: General Procedure for the Synthesis of a Thiazole Sulfonamide using DCM/TEA

-

To a stirred solution of the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of the thiazole sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Thiazole Sulfonamide using Pyridine as Solvent and Base

-

To a stirred solution of the amine (1.0 eq.) in anhydrous pyridine at 0 °C under a nitrogen atmosphere, add the thiazole sulfonyl chloride (1.1 eq.) portion-wise.

-

Heat the reaction mixture to 80 °C and stir for 8-24 hours, monitoring by TLC.[8]

-

After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as necessary.

Data Presentation

Table 1: Physical Properties of Common Solvents for Thiazole Sulfonyl Chloride Reactions

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Type |

| Dichloromethane | CH₂Cl₂ | 39.6 | 9.1 | Polar | Aprotic |

| Tetrahydrofuran | C₄H₈O | 66 | 7.5 | Polar | Aprotic |

| Acetonitrile | CH₃CN | 81.6 | 37.5 | Polar | Aprotic |

| Pyridine | C₅H₅N | 115.2 | 12.4 | Polar | Aprotic |

| N,N-Dimethylformamide | C₃H₇NO | 153 | 36.7 | Polar | Aprotic |

| Water | H₂O | 100 | 80.1 | Polar | Protic |

| Ethanol | C₂H₅OH | 78.4 | 24.6 | Polar | Protic |

Visualization of Key Concepts

Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of thiazole sulfonamides.

Solvent Effects on Nucleophilicity

Caption: Comparison of amine reactivity in aprotic vs. protic solvents.

Conclusion

The selection of an optimal solvent system is a critical determinant for the successful synthesis of thiazole-based sulfonamides and sulfonate esters. Aprotic solvents, such as dichloromethane, tetrahydrofuran, and acetonitrile, are generally the preferred media as they maintain the nucleophilicity of the reacting amine or alcohol and minimize the risk of hydrolysis of the thiazole sulfonyl chloride. The choice of base and reaction temperature are also crucial parameters that must be optimized in conjunction with the solvent to maximize product yield and purity. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently navigate the nuances of thiazole sulfonyl chloride chemistry to achieve their synthetic goals.

References

-

ResearchGate. (n.d.). Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. [Link]

-

ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,.... [Link]

-

National Institutes of Health. (2024, July 20). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

-

YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

ResearchGate. (2025, August 6). A simple method for the synthesis of sulfonic esters. [Link]

-

Theses. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. [Link]

-

ResearchGate. (2024, September 30). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

Semantic Scholar. (2024, October 1). nsted acid-mediated thiazole synthesis from sulfoxonium ylides. [Link]

-

ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. [Link]

-

ResearchGate. (2025, October 23). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]

- Google Patents. (n.d.). CN101343244A - Synthesis of sulfonylamines compounds.

-

Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. [Link]

-

The Royal Society of Chemistry. (n.d.). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. [Link]

-